Sustained NF-κB Activation in a Cell-Based Reporter Assay vs. Baseline Control
Compound 1 of the sulfamoyl benzamidothiazole series (the chemotype encompassing CAS 683260-32-4) was identified from a high-throughput screen using a cell-based NF-κB reporter assay co-stimulated with the TLR4 agonist lipopolysaccharide (LPS). While the exact compound numbering for CAS 683260-32-4 within the Shukla et al. 2021 SAR table is not publicly accessible, the core scaffold was shown to prolong NF-κB activation significantly above LPS-alone control. SAR modifications indicated that the sulfonyl group and the benzothiazole ring are critical for activity [1].
| Evidence Dimension | NF-κB activation (sustained signal above LPS-alone baseline) |
|---|---|
| Target Compound Data | Parent scaffold compound 1: demonstrated sustained NF-κB activation post-LPS stimulus; EC₅₀ and fold-induction data for specific analogs are reported in Shukla et al. 2021 (data for CAS 683260-32-4 requires primary article access). |
| Comparator Or Baseline | LPS-alone baseline (TLR4 agonist without adjunct compound). |
| Quantified Difference | SAR analogs yielded more potent compounds compared to 1; quantitative values for specific substituents are available in the full-text SAR table (Shukla et al. 2021). |
| Conditions | Cell-based NF-κB reporter assay in human monocytic THP-1 cells and murine primary dendritic cells, with LPS co-stimulation. |
Why This Matters
Demonstrating sustained NF-κB activation above the LPS baseline is the primary selection criterion for compounds intended as vaccine adjuvant co-adjuvants; generic benzothiazole-sulfonamides without this specific substitution pattern may lack this activity.
- [1] Shukla NM, Chan M, Lao FS, et al. Structure-activity relationship studies in substituted sulfamoyl benzamidothiazoles that prolong NF-κB activation. Bioorg Med Chem. 2021;43:116242. doi:10.1016/j.bmc.2021.116242. View Source
